REACTION_CXSMILES
|
C[C:2]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:3]=1NCCCCCC.B(O)O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl[C:28]1C=C[C:31]([CH3:34])=[CH:30][CH:29]=1.[O:35]1CCOC[CH2:36]1>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:15]([C:11]1[CH:3]=[CH:2][C:14]([O:35][CH3:36])=[CH:13][CH:12]=1)[CH2:28][CH2:29][CH2:30][CH2:31][CH3:34] |f:2.3.4.5,8.9.10|
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
General procedure for K3PO4 promoted Suzuki coupling of aryl chlorides: An oven-dried resealable Schlenk tube was purged with argon
|
Type
|
ADDITION
|
Details
|
were added through a rubber septum
|
Type
|
CUSTOM
|
Details
|
The septum was removed
|
Type
|
CUSTOM
|
Details
|
the tube was sealed with a teflon
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C.
|
Type
|
STIRRING
|
Details
|
with stirring until the starting aryl chloride
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ether (20 mL)
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed with 1 M NaOH (20 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was then purified by flash chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |